molecular formula C30H47N B15217333 4-Nonyl-N-(4-nonylphenyl)aniline CAS No. 24925-59-5

4-Nonyl-N-(4-nonylphenyl)aniline

Cat. No.: B15217333
CAS No.: 24925-59-5
M. Wt: 421.7 g/mol
InChI Key: FCQAFXHLHBGGSK-UHFFFAOYSA-N
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Description

4-Nonyl-N-(4-nonylphenyl)aniline is an organic compound with the molecular formula C30H47N It is a derivative of aniline, where the hydrogen atoms on the nitrogen atom are replaced by nonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyl-N-(4-nonylphenyl)aniline typically involves the alkylation of aniline with nonyl halides. The reaction can be carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert solvent like tetrahydrofuran or dimethylformamide to ensure the complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Nonyl-N-(4-nonylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl-substituted aniline derivatives.

Scientific Research Applications

4-Nonyl-N-(4-nonylphenyl)aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nonyl-N-(4-nonylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Nonylphenol: A related compound with a single nonyl group attached to the phenol ring.

    4-Nonylaniline: Similar to 4-Nonyl-N-(4-nonylphenyl)aniline but with only one nonyl group attached to the aniline nitrogen.

    4,4’-Dinonyldiphenylamine: A compound with two nonyl groups attached to a diphenylamine structure.

Uniqueness

This compound is unique due to its dual nonyl substitution on the aniline nitrogen, which imparts distinct chemical and physical properties. This dual substitution enhances its solubility in non-polar solvents and increases its potential for various applications compared to similar compounds with single nonyl substitutions.

Properties

CAS No.

24925-59-5

Molecular Formula

C30H47N

Molecular Weight

421.7 g/mol

IUPAC Name

4-nonyl-N-(4-nonylphenyl)aniline

InChI

InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)31-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26,31H,3-18H2,1-2H3

InChI Key

FCQAFXHLHBGGSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

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